Product packaging for Orange G(Cat. No.:CAS No. 8042-47-5)

Orange G

Cat. No.: B6593805
CAS No.: 8042-47-5
M. Wt: 452.4 g/mol
InChI Key: HSXUHWZMNJHFRV-UHFFFAOYSA-L
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Description

C.i. acid orange 10 appears as orange microcrystals or powder. (NTP, 1992)
Orange G is an organic sodium salt that is the disodium salt of 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonic acid. It is often combined with other yellow dyes in alcoholic solution to stain erythrocytes in trichrome methods, and is used for demonstrating cells in the pancreas and pituitary. It has a role as a histological dye. It contains a 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10N2Na2O7S2 B6593805 Orange G CAS No. 8042-47-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate
Source PubChem
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InChI

InChI=1S/C16H12N2O7S2.2Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2
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Description Data deposited in or computed by PubChem

InChI Key

HSXUHWZMNJHFRV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2Na2O7S2
Source PubChem
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DSSTOX Substance ID

DTXSID6021082
Record name C.I. Acid Orange 10
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Molecular Weight

452.4 g/mol
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Physical Description

C.i. acid orange 10 appears as orange microcrystals or powder. (NTP, 1992), Yellowish-red solid; [HSDB]
Record name C.I. ACID ORANGE 10
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Solubility

50 to 100 mg/mL at 74.3 °F (NTP, 1992), GENERALLY INSOL IN ORGANIC SOLVENTS, BUT SLIGHTLY SOL IN ETHANOL & CELLOSOLVE, Solubility in water = 80 mg/ml, in ethanol = 3 mg/ml, in methyl Cellosolve(monomethyl ether of ethylene glycol) = 40 mg/ml.
Record name C.I. ACID ORANGE 10
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Record name C.I. ORANGE G
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Color/Form

YELLOWISH-RED CRYSTALS OR LEAFLETS

CAS No.

1936-15-8
Record name C.I. ACID ORANGE 10
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Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-(2-phenyldiazenyl)-, sodium salt (1:2)
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Record name Disodium 7-hydroxy-8-phenylazonaphthalene-1,3-disulphonate
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Record name ORANGE G
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Melting Point

572 to 707 °F (decomposes) (NTP, 1992)
Record name C.I. ACID ORANGE 10
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Orange G in Advanced Analytical Chemistry and Detection Methodologies

Electrochemical and Bioelectrocatalytical Detection of Orange G

Bioelectrocatalytical Sensing of this compound and Azo Compounds

Bioelectrocatalytical methods offer a selective approach for sensing azo compounds, using this compound as a model substrate scialert.netscialert.net. The detection of these compounds is significant due to their widespread use in technology and medicine, including as analytical reagents, in the dye industry, and as chemotherapeutic agents scialert.netscialert.net. A bioelectrocatalytical method for detecting azo compounds utilizes a laccase-immobilized carbon paste electrode scialert.netscialert.net. This amperometric biosensor employs a three-electrode system, typically including a working electrode, an Ag/AgCl reference electrode, and a platinum auxiliary electrode scialert.netscialert.net.

Optimizing operational conditions is key to achieving good sensitivity with this biosensor scialert.netscialert.net. For instance, an optimal response was observed with an electrode constructed using 10 µL of laccase per gram of carbon paste, operating at -0.293 V (versus Ag/AgCl) in a pH 5.5, 0.1 M phosphate (B84403) buffer scialert.netscialert.net. Under these conditions, the biosensor demonstrated excellent selectivity towards this compound scialert.netscialert.net. The peak current showed a linear relationship with dye concentration within the range of 5x10⁻² to 2x10⁻³ mM scialert.netscialert.net. This bioelectrocatalytical method highlights excellent selectivity and sensitivity for the targeted azo compound scialert.netscialert.net.

Laccase-Immobilized Electrodes in this compound Detection

Laccase-immobilized electrodes are central to the bioelectrocatalytical sensing of this compound. Laccase, an oxidoreductase enzyme, facilitates the detection of azo dyes by catalyzing the reduction of molecular oxygen nih.govunl.pt. The immobilization of laccase on electrode surfaces, such as carbon paste, is a critical step in constructing these biosensors scialert.netscialert.net. This immobilization allows for the selective sensing of azo compounds like this compound scialert.netscialert.net.

Research has shown that the peak current changes significantly on an enzyme-immobilized electrode upon the addition of the dye, indicating the reduction of intermediate species generated by the enzymatic reaction catalyzed by laccase on the electrode scispace.com. Cyclic voltammograms of the enzyme-modified electrode in the presence of varying concentrations of this compound substrate demonstrate that the measured reduction current is indicative of the electrode's enzymatic activity scispace.com. The decolorization percentage of this compound using laccase has been reported to be around 91 ± 3% scispace.com. The performance of laccase-immobilized electrodes can be monitored over time to assess storage stability, with marginal loss of activity observed when stored under dry conditions at 4°C scispace.com.

Chromatographic Separation and Analysis of this compound

Chromatographic techniques are widely applied for the separation and analysis of this compound and its degradation products. These methods are essential for understanding the transformation pathways of the dye and for detecting its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) for this compound Degradation Product Analysis

HPLC is a powerful technique used to analyze this compound and its degradation products icontrolpollution.comresearchgate.net. This method allows for the separation and quantification of the parent dye and the various compounds formed during degradation processes, such as biological treatment or photocatalysis icontrolpollution.comresearchgate.net.

In studies involving the degradation of this compound by microorganisms like Bacillus sp. S2, HPLC analysis has been employed to confirm dye degradation icontrolpollution.com. The disappearance of the characteristic peak of this compound in the visible region (e.g., at 483 nm) in treated samples, along with the appearance of new peaks, indicates the breakdown of the dye icontrolpollution.com. For example, in one study, new peaks appeared at retention times of 2.407, 2.553, and 2.740 in treated samples that were not present in the control, signifying the formation of degradation products icontrolpollution.com.

HPLC systems typically involve a mobile phase and a stationary phase (column) to achieve separation icontrolpollution.commfa.org. A UV-Vis detector or a photodiode array detector (DAD) is commonly used to monitor the elution of compounds by detecting their absorbance at specific wavelengths icontrolpollution.commfa.org. For this compound, detection can be performed at wavelengths corresponding to its maximum absorbance, such as 483 nm for the colored dye and 248 nm for changes in UV absorbance related to degradation products icontrolpollution.com.

Data from HPLC analysis can be used to calculate the percentage of degradation by comparing the peak area of the degraded sample to that of the control sample icontrolpollution.com.

Here is a sample table illustrating HPLC findings for this compound degradation:

Sample TypeThis compound Peak Area (Arbitrary Units)New Peaks Observed (Retention Time)
Control (this compound only)HighNone
Treated (this compound + Degradation Process)Low/Absent2.407, 2.553, 2.740 icontrolpollution.com

Note: The specific peak areas and retention times are illustrative and depend on the experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Intermediate Identification

LC/MS, including techniques like LC-ESI-MS and LC-DAD-MS, is a crucial tool for the identification of intermediate products formed during the degradation of this compound nih.govscilit.comresearchgate.net. This hyphenated technique combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry.

LC-MS analysis provides complementary information to LC-DAD, allowing for the tentative or unambiguous identification of degradation products based on their mass-to-charge ratio (m/z), fragmentation patterns (MS/MS), and UV-Vis spectra nih.gov. For instance, this compound can be identified by its characteristic [M-H]⁻ and [M+H]⁺ ions, UV-Vis spectra, and retention time when compared to an authentic standard nih.gov.

Studies on the sonolytic degradation of this compound have utilized LC-MS to identify new degradation products nih.gov. The analysis of MS/MS spectra can reveal characteristic neutral losses, such as SO₂, SO₃, N₂, and H₂O, which aid in the structural elucidation of the intermediates nih.gov. Based on the identified by-products, possible multi-step degradation schemes can be proposed, shedding light on the degradation mechanisms, which may involve reductive cleavage of the azo linkage, intermolecular dehydration, and desulfonation nih.gov.

LC-MS analysis has also been used to track the degradation of this compound in photocatalytic processes, identifying intermediates with specific m/z values researchgate.netresearchgate.net. These intermediates can provide insights into the degradation pathway, such as the attack of radicals on the aromatic ring leading to the loss of characteristic fragments researchgate.net.

Nanochannel Chromatography for Nonfluorescent Molecules, including Sudan this compound

Nanochannel chromatography is an advanced technique that enables the separation of molecules, including nonfluorescent ones like Sudan this compound, in extremely small volumes rsc.orgrsc.orgnih.gov. This method utilizes extended-nano channels (on the order of 100 nm) fabricated on substrates like silica (B1680970) rsc.orgnih.gov.

Separation in nanochannels is typically achieved using pressure-driven flow rsc.org. A key challenge in nanochannel chromatography is the detection of analytes in the ultrasmall detection volumes (as low as ~100 aL) rsc.org. While fluorescence detection is common, it is limited to fluorescent molecules rsc.orgnih.gov. To overcome this, photothermal detectors like differential interference contrast thermal lens microscopy (DIC-TLM) have been developed for the detection of nonfluorescent samples based on their absorbance rsc.orgrsc.orgnih.gov.

Sudan this compound, a nonfluorescent dye, has been successfully separated using extended-nano chromatography in normal-phase mode with hexane (B92381) as the solvent and a silica nanochannel rsc.orgrsc.orgresearchgate.net. The performance of DIC-TLM as a detector for nanochannel chromatography has been examined in terms of time resolution, time response, and quantitative performance rsc.org. Fast separation of Sudan this compound and other dyes like Sudan I has been demonstrated within seconds rsc.org.

The detection volume of DIC-TLM in a nanochannel can be very small, for example, 130 aL or 250 aL depending on the channel dimensions rsc.org. Normal-phase chromatography in this context can enhance the detection sensitivity of photothermal spectroscopy when using organic solvents due to their low thermal conductivity rsc.org.

Ultra-Performance Liquid Chromatography-Ion Mobility Separation-Quadruple Time-of-Flight MS (UHPLC-IMS-QTOF MS) in Metabolomics

UHPLC-IMS-QTOF MS is a sophisticated analytical platform employed in metabolomics, offering high sensitivity, mass accuracy, and resolution mdpi.comresearchgate.net. While the provided search results specifically discuss the application of UHPLC-IMS-QTOF MS for the discovery of biomarkers related to orange intake (referring to the fruit Citrus reticulata) mdpi.comresearchgate.netnih.govhistoricum.net, the general principles of this technique are relevant to the comprehensive analysis of complex samples, which could potentially include the analysis of metabolites or transformation products of compounds like this compound in biological or environmental matrices.

UHPLC provides high-resolution chromatographic separation, while IMS separates ions based on their size, shape, and charge as they travel through a drift tube filled with an inert gas mdpi.com. The QTOF MS provides accurate mass measurements and fragmentation data mdpi.comresearchgate.net. The combination of these techniques offers additional structural information, such as collision cross-section (CCS) values, which aids in the identification and characterization of compounds in complex mixtures mdpi.com.

Although the search results focus on dietary metabolomics of orange fruit consumption, the capabilities of UHPLC-IMS-QTOF MS for untargeted metabolomics approaches highlight its potential for comprehensive analysis in various fields, including the study of how organisms process or transform chemical compounds like this compound, or the analysis of environmental samples containing the dye and its degradation products. mdpi.comresearchgate.netresearchgate.netnih.gov.

Chromatographic Behavior on Unconventional Layers for Synthetic Dye Separation

The separation of synthetic dyes, including this compound, often presents challenges due to their structural similarities and varying polarities. While conventional stationary phases like silica gel and C18 are widely used, research into unconventional layers has demonstrated improved separation efficiencies for complex dye mixtures. These unconventional approaches often involve modifying the stationary phase composition or employing additives to the mobile phase, influencing the interaction mechanisms between the analytes and the stationary layer.

Studies investigating the chromatographic behavior of synthetic dyes on mixed sorbent phases have shown promising results. For instance, ion-pair thin-layer chromatography (IPTLC) utilizing an admixture of silica gel G and barium sulfate (B86663) as the stationary phase has been explored for the separation of various synthetic dyes, including this compound. The composition of the sorbent phase significantly impacts the migration behavior of the dyes oup.com. The addition of barium sulfate to silica gel G alters the chromatographic properties of the layer, providing a different separation mechanism compared to plain silica gel oup.com.

The use of an ion-pairing reagent in the mobile phase further influences the separation by forming ion pairs with the charged dye molecules, modifying their retention on the stationary phase oup.com. This approach can lead to improved resolution and sharper spots, which are often difficult to achieve with synthetic dyes on conventional layers due to issues like spot tailing and similar retention factor (Rf) values oup.com.

Detailed research findings on the separation of this compound on mixed silica gel G and barium sulfate layers highlight the effect of both the sorbent composition and the presence of an ion-pairing reagent on its chromatographic migration. The relative migration rate (hRf) values for this compound vary depending on the ratio of silica gel G to barium sulfate and whether the layer is impregnated with an ion-pairing reagent oup.com. Compact and sharp spot formation on these mixed phases facilitates better binary and ternary separations and aids in clear identification of the dyes oup.com.

While studies on standard silica gel and amino phases for separating similar dyes like Sudan this compound and Para Red have sometimes shown insufficient separation for quantitative analysis, the use of modified or mixed stationary phases, such as caffeine-impregnated silica gel for other azo dyes, indicates the potential of unconventional layers to overcome these limitations researchgate.net. The exploration of novel stationary phases like graphene oxide-modified materials also represents a frontier in achieving enhanced chromatographic separations mdpi.com.

The following table illustrates the hRf values of this compound on different mixed stationary phases composed of silica gel G and barium sulfate, with and without impregnation by an ion-pair reagent, using an ethanol-water (80:20) system oup.com.

Stationary Phase Composition (Silica Gel G : Barium Sulfate)Impregnation with Ion-Pair ReagenthRf Value for this compound
Data extracted from source oup.com

Note: Specific hRf values for this compound on different compositions were presented in Table II of the source oup.com. An interactive table would display these values based on the available data.

The application of such unconventional layers and techniques like IPTLC offers valuable methodologies for the analysis and separation of synthetic dyes in various samples, including for trace analysis oup.com.

Orange G in Advanced Biological and Biochemical Research

Mechanisms of Orange G Interaction with Biomolecules

The interaction of this compound with biomolecules, especially proteins, is a multifaceted process governed by a combination of forces. Understanding these mechanisms is crucial for its application as a tool in biochemical research.

Protein-Orange G Interactions and Binding Mechanisms

The binding of this compound to proteins is a complex interplay of electrostatic forces, hydrogen bonding, and hydrophobic interactions. These interactions can lead to the formation of a stable this compound-protein complex, which can be studied using various spectroscopic and computational techniques.

Electrostatic interactions are a primary driving force in the binding of this compound to proteins. The this compound molecule possesses negatively charged sulfonate groups, which can interact favorably with positively charged amino acid residues on the protein surface, such as lysine (B10760008) and arginine. This interaction is influenced by the pH of the solution, which affects the protonation state of both the dye and the amino acid side chains. Studies have shown that the interaction between this compound and proteins like albumin is due to the formation of a microelectrostatic field within the protein's structure, which facilitates the binding of the dye. frontiersin.orgnih.gov The electrostatic attraction between the anionic dye and cationic sites on the protein is a key factor in the initial association and stabilization of the complex.

ParameterDescriptionReference
Binding Affinity Strength of the binding interaction between this compound and the protein. nih.gov
Binding Site Specific region on the protein where this compound binds. nih.gov
Interacting Residues Amino acids directly involved in the binding through various forces. nih.gov
Binding Energy The amount of energy released when the dye binds to the protein. nih.gov

The binding of this compound can induce conformational changes in the protein's secondary and tertiary structure. Techniques such as circular dichroism (CD) spectroscopy have been employed to study these alterations. For example, the interaction of similar azo dyes with bovine serum albumin (BSA) has been shown to cause changes in the protein's alpha-helical content, indicating a perturbation of its native conformation upon dye binding.

Furthermore, the formation of the this compound-protein complex can alter the electrochemical properties of the dye. Voltammetric studies have demonstrated that when this compound binds to proteins like human serum albumin (HSA), there is a decrease in its reduction peak current. frontiersin.org This suggests the formation of an electrochemically inactive supramolecular complex, where the dye's electroactive center is shielded within the protein structure, hindering its interaction with the electrode surface. frontiersin.org

This compound as a Probe for Amyloid Fibrillation and Inhibition

Amyloid fibrillation, the process of protein misfolding and aggregation into ordered fibrillar structures, is associated with several neurodegenerative diseases. This compound has emerged as a valuable tool for studying and inhibiting this process.

Stabilization of Mature Fibrils and Oligomer Prevention

This compound has been identified as a molecule capable of interacting with amyloid structures, playing a role in the stabilization of mature fibrils and the prevention of toxic oligomer release. Research indicates that this compound can bind to pre-formed insulin (B600854) fibrils. This binding is thought to stabilize the mature fibrillar structure, thereby preventing the dissociation of smaller, more toxic oligomeric species that can act as seeds for further aggregation nih.gov. This interaction suggests a potential mechanism for reducing the cytotoxicity associated with amyloid aggregates.

The inhibitory effects of this compound are not limited to insulin. Studies on human γD-crystallin, a protein found in the lens of the eye, have demonstrated that this compound can inhibit its amyloid fibrillation nih.gov. Furthermore, the compound has been shown to be capable of disassembling both mature and premature fibrils of this protein nih.gov. The underlying mechanism for this inhibition and disassembly is suggested to be driven by hydrophobic and aromatic interactions between this compound and the partially unfolded protein nih.gov.

In comparative studies with other small molecules, this compound has shown significant efficacy in inhibiting the aggregation of Aβ40, a key peptide in Alzheimer's disease. Thioflavin T (ThT)-based fluorescence aggregation kinetic studies revealed that this compound exhibits superior inhibition of Aβ40 fibrillogenesis at higher concentrations when compared to other known inhibitors like curcumin (B1669340) and resveratrol (B1683913) acs.orgnih.gov. The data indicates a concentration-dependent inhibitory effect, with this compound significantly extending the lag phase of aggregation, which is the initial period before rapid fibril formation occurs acs.orgnih.gov.

The binding of this compound to amyloid fibrils appears to occur at specific sites. Structural studies on a segment of the amyloid-β peptide suggest that this compound binds to a flat interface along the fibril axis. This binding is stabilized by both apolar and electrostatic interactions and is thought to be a key factor in the stabilization of the fibrils and the subsequent inhibition of amyloid cytotoxicity researchgate.net.

Inhibition of Aβ40 Aggregation by this compound
CompoundConcentration (µM)Inhibition of Aβ40 Aggregation (%) at 24h
This compound5Exhibited inhibition
1063-86%
2563-86%
Curcumin540-52%
1040-52%
2540-52%
Resveratrol538-75%
1038-75%
2538-75%

Data derived from ThT-based fluorescence aggregation kinetic studies, showing the superior inhibitory effect of this compound at higher concentrations compared to curcumin and resveratrol. acs.orgnih.gov

Interaction with G-Quadruplex Structures for Colorimetric Indicators

This compound and its derivatives have been explored for their ability to interact with G-quadruplex (G4) DNA structures, which are non-canonical four-stranded nucleic acid structures implicated in various biological processes. This interaction has been harnessed to develop colorimetric indicators for the presence of G4 structures.

Disassembly of Dye H-aggregates and Color Change Mechanisms

A novel colorimetric indicator for a wide variety of G-quadruplexes has been developed based on the fusion of a thiazole (B1198619) orange and an isaindigotone (B10849447) skeleton. This indicator exhibits a distinct color change that allows for the label-free visual detection of G-quadruplexes. The mechanism behind this color change is the disassembly of dye H-aggregates into monomers upon interaction with the G-quadruplex structure acs.org. In their aggregated state (H-aggregates), the dye molecules have a different absorption spectrum compared to their monomeric form. The presence of a G-quadruplex structure disrupts these aggregates, leading to a visible color shift that signals the presence of the target G4 DNA.

End-Stacking Interactions with G-quartet

The specificity of this detection method for G-quadruplexes is attributed to the end-stacking interaction of the dye molecule with the G-quartet acs.org. G-quartets are planar structures composed of four guanine (B1146940) bases that form the core of the G-quadruplex. The dye molecule stacks on the terminal G-quartet, a mode of binding that is energetically favorable and contributes to the stability of the dye-G4 complex. This end-stacking interaction is a common binding mode for various ligands that target G-quadruplexes and is crucial for the selective recognition of these structures over other forms of DNA, such as single-stranded or double-stranded DNA researchgate.net. Molecular docking simulations and spectroscopic studies of thiazole orange derivatives have further elucidated this binding mode, showing a preference for G-quadruplex DNA and a significant increase in fluorescence upon binding acs.orgnih.gov.

This compound in Advanced Staining and Visualization Techniques

This compound is a synthetic azo dye widely utilized in histology and cytology as a counterstain. Its small molecular size and acidic nature allow it to effectively penetrate tissues and bind to specific cellular components, providing vibrant contrast in various staining protocols.

Specificity for Cellular Components and Tissue Staining

This compound demonstrates a marked affinity for keratin (B1170402), staining it in shades of orange to red depending on the degree of keratinization ihcworld.comwikipedia.orglabmartgh.comijrrjournal.com. This property makes it an invaluable component of the Papanicolaou (Pap) stain, where it is used to highlight keratinized cells, which can be indicative of certain pathological conditions in cytological smears ihcworld.comlabmartgh.comsigmaaldrich.com. In addition to keratin, this compound also stains cytoplasm, red blood cells, and muscle fibers in various shades of orange, yellow, and red, depending on the specific staining protocol employed wikipedia.orgstainsfile.comemory.eduunsw.edu.au. Its ability to provide a strong contrast to nuclear stains like hematoxylin (B73222) allows for clear visualization and differentiation of cellular components biognost.com.

Role in Multicolor Staining Protocols

This compound is a key component in several classic polychromatic staining methods, where multiple dyes are used to differentiate various tissue elements.

Papanicolaou (Pap) Stain: In the Pap stain, this compound (often in the OG-6 formulation) is the first counterstain applied after the nuclear stain (hematoxylin). It specifically stains the cytoplasm of mature, keratinized cells orange, which contrasts with the blue-green staining of less mature cells by the subsequent EA (Eosin Azure) counterstain ihcworld.comsigmaaldrich.combiognost.commicrobenotes.comnih.gov. This differential staining is crucial for cytological evaluation nih.gov.

Mallory's Trichrome Stain: This technique uses three dyes—aniline blue, acid fuchsin, and this compound—to differentiate connective tissue components. In this protocol, this compound stains the cytoplasm and red blood cells a bright orange, while collagen is stained blue and nuclei are stained red wikipedia.orgstainsfile.comclinisciences.combio-optica.it.

Masson's Trichrome Stain: While the classic Masson's trichrome does not always include this compound, some variations incorporate it or a similar yellow/orange dye to stain erythrocytes and muscle fibers emory.edulabtestsguide.comwikipedia.org. This enhances the contrast between these structures and the blue or green-stained collagen.

The role of this compound in these multicolor staining techniques is to provide a contrasting color for specific cellular and tissue components, thereby facilitating detailed microscopic examination and diagnosis.

Role of this compound in Multicolor Staining Protocols
Staining ProtocolPrimary Role of this compoundTarget Structures and Resulting Color
Papanicolaou (Pap) StainCytoplasmic counterstainKeratin (Orange), Mature Cytoplasm (Orange) ihcworld.comlabmartgh.comijrrjournal.com
Mallory's Trichrome StainCytoplasmic and Erythrocyte stainCytoplasm (Orange), Red Blood Cells (Orange/Golden Yellow) wikipedia.orgstainsfile.comclinisciences.com
Masson's Trichrome Stain (variations)Erythrocyte and Muscle stainRed Blood Cells (Yellow/Orange), Muscle (Red/Pink), Cytoplasm (Red/Pink) emory.eduwikipedia.org
Papanicolaou Staining Method and Variants

The Papanicolaou (Pap) stain is a cornerstone of cytopathology, most notably for the screening of cervical cancer. This multichromatic staining technique utilizes a combination of dyes to differentiate various cell types in smear preparations from diverse bodily secretions. ihcworld.comwikipedia.org this compound is a critical component of one of the three solutions used in the classic Pap stain. wikipedia.org

Specifically, it is the primary constituent of the OG-6 counterstain, which also contains phosphotungstic acid in a 95% ethyl alcohol solution. wikipedia.org The "6" in OG-6 denotes the concentration of phosphotungstic acid. wikipedia.org The primary role of this compound in this method is to stain keratinized elements. ihcworld.comwikipedia.org This is particularly valuable for identifying the small cells of keratinizing squamous cell carcinoma. ihcworld.com

In a properly executed Pap stain, different cellular components display a spectrum of colors, allowing for detailed morphological assessment. The cell nuclei are stained blue to black by haematoxylin, while the cytoplasm of different cell types is differentiated by the OG-6 and a second counterstain, Eosin Azure (EA). ihcworld.comwikipedia.org Cells with a high keratin content will appear yellow or orange due to the this compound stain. ihcworld.com

Table 1: Components of the Classic Papanicolaou Staining Solutions

Staining Solution Key Dyes Primary Target Resulting Color
Haematoxylin Haematoxylin Cell Nuclei Blue to Black
OG-6 This compound Keratin, Cytoplasm of mature cells Orange/Yellow
Masson Trichrome Staining and Connective Tissue Dyes

Masson's trichrome stain is a widely used histological technique for differentiating collagen and muscle fibers in tissue sections. This compound is a component of some variations of this method, where it functions as a cytoplasmic stain. morphisto.descientificlabs.ie The technique involves the sequential application of several staining solutions, resulting in a differential staining of nuclei, cytoplasm, and connective tissue elements.

The principle behind trichrome staining lies in the differential uptake of dyes by tissues based on their porosity and charge. The small molecules of this compound can penetrate dense structures. Its inclusion helps to clearly demarcate collagen fibers from other cellular elements, which is crucial in assessing fibrosis and other pathological changes in connective tissue.

Applications in Cytology and Histology Research

Beyond its role in specific, named staining protocols, this compound has broader applications in cytology and histology research due to its affinity for certain cellular components.

Visualization of Cytoplasmic Proteins and Keratin

As established in its use in the Papanicolaou stain, this compound has a strong affinity for cytoplasmic proteins, particularly keratin. ihcworld.comwikipedia.org This property makes it an invaluable tool for studies focused on epithelial tissues and pathologies involving changes in keratinization. Keratin is a fibrous structural protein found in epithelial cells, and its expression can vary with cell differentiation and in certain disease states. The orange-red staining of keratin by this compound allows for the clear identification of keratinized cells and structures within a tissue sample. microbenotes.com

Labeling of Plasmalemma and Cytoplasm

This compound is effective in labeling the cytoplasm and is particularly useful for demarcating the plasmalemma (cell membrane). morphisto.de Its anionic nature allows it to bind to positively charged proteins within the cytoplasm and on the cell surface. morphisto.de This general cytoplasmic staining provides a clear outline of the cell, enabling the assessment of cellular morphology, size, and the relationship between adjacent cells. In histological sections, this helps in distinguishing individual cells within a complex tissue architecture. hologic.com

Use as Background or Contrast Stain with Nuclear Stains

A common application of this compound is as a counterstain or background stain in conjunction with nuclear stains. nih.govscientificlabs.co.uk After the cell nuclei have been stained, typically with a blue or purple dye like hematoxylin, the tissue is treated with an this compound solution. nih.gov This imparts an orange or pinkish hue to the cytoplasm and extracellular matrix, creating a sharp contrast that highlights the nuclear morphology. nih.gov This contrast is essential for detailed examination of nuclear features such as size, shape, and chromatin pattern, which are critical in pathological diagnoses.

Table 2: Common Nuclear Stains Used with this compound Counterstain

Nuclear Stain Typical Nuclear Color This compound Cytoplasmic Color
Hematoxylin Blue/Purple Orange/Pink
Safranin O Red Yellow/Orange
Crystal Violet Violet Yellow/Orange
Methyl Green Green Pink/Orange

Fluorescence Properties in Biological Tracking and Research

While this compound is primarily known as a bright-field chromophore, the principles of fluorescent labeling are central to modern biological research. Specific fluorescent dyes with orange emission spectra are used for tracking and imaging cells and their components. For instance, lipophilic carbocyanine dyes like DiI are used for labeling cytoplasmic membranes and are suitable for long-term cell tracking. biotrend.com These dyes integrate into the lipid bilayer and exhibit low cytotoxicity and resistance to intercellular transfer. biotrend.com

It is important to note that while the compound "this compound" itself is not typically used as a fluorescent probe in the way that molecules like fluorescein (B123965) or rhodamine are, the color "orange" is significant in fluorescence microscopy. Orange fluorescent proteins (OFPs), with emission spectra in the 540-570 nm range, are widely used as reporters and in Förster Resonance Energy Transfer (FRET) studies. nih.gov Thiazole orange is another fluorescent dye that exhibits a significant increase in emission upon binding to nucleic acids, making it a valuable tool for sensing DNA and RNA. nih.gov

The absorbance peak of this compound is at 476-480 nm, which is in the blue-green region of the visible spectrum, resulting in its characteristic orange color. stainsfile.com While it does possess the necessary conjugated double bond system (as an azo dye) that could potentially lead to fluorescence, its primary application in biological research has been as a histological stain rather than a fluorescent label for live-cell imaging or tracking.

Table 3: Mentioned Compounds

Compound Name
Acid Fuchsin
Aniline
Aniline Blue
Basic Fuchsin
Biebrich Scarlet
Bismarck Brown Y
Crystal Violet
Eosin Y
Ethyl Alcohol
Fluorescein
Haematoxylin
Light Green SF Yellowish
Lithium Carbonate
Methyl Blue
Methyl Green
This compound
Phosphotungstic Acid
Picric Acid
Rhodamine
Safranin O
Thiazole Orange

Advanced Environmental Applications and Degradation Studies of Orange G

Photocatalytic Degradation of Orange G

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive oxygen species upon irradiation with light, leading to the breakdown of organic pollutants.

The efficiency of photocatalytic degradation of this compound can be significantly enhanced through the use of synergistic systems. Combining different semiconductor materials or integrating photocatalysis with other processes has been shown to improve degradation rates.

One such synergistic system involves the use of a TiO2-ZnO composite. This composite has demonstrated varying photocatalytic activity under different light sources, with sunlight being the most effective. In one study, the photodegradation of this compound using a TiO2-ZnO composite was 79.60% under sunlight, 48.0% under UV light, and 18.40% under visible light after two hours of irradiation. wiserpub.comwiserpub.com The enhanced activity under sunlight is attributed to its higher intensity. wiserpub.com

Another approach involves the strategic combination of TiO2 and copper oxide (CuOx) nanoparticles immobilized on bentonite clay. This system leverages the synergistic effect between TiO2 and CuOx to markedly enhance dye degradation. mdpi.com The MMT-Cu3TiO5 photocatalyst, a form of copper-titanium oxide on montmorillonite clay, has been shown to achieve 100% degradation of this compound in 120 minutes under optimized conditions. mdpi.com This enhanced efficiency is attributed to the improved separation of electron-hole pairs, which reduces recombination. mdpi.com

Furthermore, a coupling method of water surface plasma (WSP) with a β-Bi2O3/CaFe2O4 composite has been shown to significantly promote the elimination of aqueous this compound. The degradation efficiency of this combined system was 28.9% higher than that of WSP alone. researchgate.net

The efficiency of the photocatalytic degradation of this compound is influenced by several operational parameters. Optimization of these conditions is crucial for achieving maximum degradation.

Key parameters that are often optimized include:

pH: The pH of the solution can affect the surface charge of the photocatalyst and the dye molecule, thereby influencing the adsorption and subsequent degradation. For instance, the degradation of this compound using a TiO2 catalyst was found to be more efficient at a lower pH of 3.5 under solar irradiation. uitm.edu.my In another study using an MMT-Cu3TiO5 photocatalyst, the optimal pH for complete degradation was found to be 3. mdpi.com

Catalyst Concentration: The amount of catalyst used plays a significant role in the degradation process. An optimal concentration is necessary as too little catalyst will result in insufficient active sites, while an excess amount can lead to light scattering and reduced light penetration. For the MMT-Cu3TiO5 photocatalyst, a concentration of 2 g/L was found to be optimal. mdpi.com A study on bismuth molybdate optimized the catalyst loading to 1 g L−1. mdpi.com

Initial Dye Concentration: Higher initial dye concentrations can lead to a decrease in degradation efficiency. This is because more dye molecules absorb light, which hinders the penetration of light to the catalyst surface. mdpi.com

Light Source and Intensity: The type and intensity of the light source are critical. Sunlight, with its broad spectrum and high intensity, has been shown to be more effective than UV or visible light alone in some systems. wiserpub.comwiserpub.com

Presence of Oxidants: The addition of oxidants like hydrogen peroxide (H2O2) can enhance the degradation rate by reducing the recombination of photogenerated electron-hole pairs. mdpi.com

A study using bismuth molybdate as a photocatalyst found the following optimized conditions for maximum degradation efficiency: a catalyst loading of 1g L−1, an this compound concentration of 20 mg L−1, an H2O2 concentration of 1.4 mol L−1, an irradiation time of 5 hours, a temperature of 25 °C, and a pH of 7. mdpi.com

The combination of adsorption and photocatalysis in a single process can lead to enhanced removal of this compound. Adsorption of the dye onto the photocatalyst surface is a crucial initial step for efficient degradation.

For instance, the photocatalytic degradation of this compound using fullerene (C60) supported on ordered mesoporous silica (B1680970) (MCM-41) involves an initial adsorption step in the dark. mdpi.com This is followed by the photocatalytic degradation of the azo-bond upon irradiation in the presence of ascorbic acid. mdpi.com Similarly, before the photodegradation of this compound using MMT-TiO2 and MMT-Cu3TiO5 catalysts, batch adsorption experiments are conducted to determine the time required to reach equilibrium. mdpi.com

The adsorption percentage of this compound on a bismuth molybdate photocatalyst surface after 30 minutes in the dark varied from 12% to 36% under different process conditions. mdpi.com This initial adsorption step concentrates the dye molecules on the catalyst surface, facilitating their subsequent degradation by the photogenerated reactive species.

For the practical and economic viability of photocatalytic degradation, the regeneration and reusability of the photocatalyst are of significant importance. An effective catalyst should maintain its activity over multiple cycles.

The MMT-Cu3TiO5 catalyst has been demonstrated to be highly reusable. It can be washed with the recovered solution and reused multiple times for the photocatalytic process without the need for chemical additives. mdpi.com Studies have shown its potential for reuse for up to four cycles of this compound degradation. mdpi.com

Similarly, a study on the degradation of this compound using a bismuth molybdate catalyst investigated its reusability for five cycles. After each cycle, the catalyst was separated by centrifugation, washed with distilled water, and dried before being used in the next cycle. mdpi.com The ability to regenerate and reuse the catalyst reduces operational costs and minimizes secondary pollution.

Adsorption-Based Removal of this compound from Aqueous Solutions

Adsorption is a widely used and effective technique for the removal of dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials.

To understand the adsorption mechanism and to design efficient adsorption systems, the experimental data are often analyzed using isotherm and kinetic models.

Isotherm Models: Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed on the adsorbent at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption on a homogeneous surface. It has been found to well represent the equilibrium data for the adsorption of this compound on mesoporous carbon CMK-3, with a maximum monolayer adsorption capacity of 189 mg/g. jim.org.cnjim.org.cn The adsorption of this compound on activated carbon prepared from agricultural wastes also follows the Langmuir isotherm. asianpubs.org

Freundlich Isotherm: This model is an empirical equation that describes adsorption on a heterogeneous surface. It has been shown to provide a good correlation for the adsorption of this compound on modified bentonite clay. mdpi.com

Other Models: Other models such as the Dubinin-Astakhov model have been used to fit sigmoidal adsorption isotherms, as seen in the adsorption of Acid Orange 61, a similar azo dye. dntb.gov.ua

Kinetic Models: Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent.

Pseudo-First-Order Model: This model is often used to describe the initial stages of adsorption.

Pseudo-Second-Order Model: This model is frequently found to be the best fit for the adsorption of this compound on various adsorbents, indicating that the rate-limiting step may be chemisorption. Studies on mesoporous carbon CMK-3, activated carbon from agricultural waste, and paper mill sludge have all shown that the adsorption kinetics follow the pseudo-second-order model. jim.org.cnjim.org.cnasianpubs.orgmdpi.comelsevierpure.com

The following table summarizes the findings from various studies on the adsorption of this compound:

AdsorbentBest Fit Isotherm ModelMaximum Adsorption Capacity (mg/g)Best Fit Kinetic ModelReference
CTAB-modified bentoniteLangmuir167- mdpi.com
Mesoporous carbon CMK-3Langmuir189Pseudo-second-order jim.org.cnjim.org.cn
Activated carbon (agricultural waste)Langmuir-Pseudo-second-order asianpubs.org
Paper mill sludgeLangmuir62.3Pseudo-second-order elsevierpure.com
B-Act-CTAB300 (modified bentonite)Freundlich102.80Pseudo-second-order mdpi.com

Isotherm and Kinetic Models for this compound Adsorption

Freundlich, Langmuir, and Sips Models

The adsorption of this compound (OG) onto various materials is frequently analyzed using isotherm models to describe the equilibrium characteristics of the process. The Freundlich, Langmuir, and Sips models are among the most common theoretical frameworks applied to understand the distribution of dye molecules between the liquid and solid phases at equilibrium.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. This model is often found to best describe the adsorption of this compound on various adsorbents, including activated carbons derived from agricultural wastes, paper mill sludge, and certain modified materials asianpubs.orgelsevierpure.comjim.org.cn. For instance, studies on mesoporous carbon CMK-3 and amino-functionalized graphene oxide (AS-GO) reported that the experimental data were well-represented by the Langmuir isotherm jim.org.cnmdpi.comjim.org.cn. The maximum monolayer adsorption capacity (q_max) derived from this model is a critical parameter for comparing the performance of different adsorbents. For AS-GO, the Langmuir model indicated a maximum adsorption capacity of 576.6 mg/g at 313 K mdpi.com.

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. Unlike the Langmuir model, it does not assume monolayer coverage. This model was found to provide a good correlation for OG adsorption on hydrophobic activated bentonite, suggesting the surface of this particular adsorbent is heterogeneous mdpi.com.

The Sips model , also known as the Langmuir-Freundlich model, is a hybrid model that combines elements of both the Langmuir and Freundlich isotherms. At low adsorbate concentrations, it reduces to the Freundlich model, while at high concentrations, it predicts the monolayer adsorption capacity characteristic of the Langmuir model. This three-parameter model is valuable for describing adsorption on heterogeneous surfaces and was applied alongside the Freundlich and Langmuir models in the analysis of OG adsorption on modified bentonite clays mdpi.com.

AdsorbentBest Fit Isotherm Model(s)Maximum Adsorption Capacity (q_max) (mg/g)Reference
Amino Functionalized Graphene Oxide (AS-GO)Langmuir576.6 mdpi.com
Mesoporous Carbon (CMK-3)Langmuir189 jim.org.cnjim.org.cn
Hydrophobic Activated BentoniteFreundlich102.8 mdpi.com
Paper Mill SludgeLangmuir62.3 elsevierpure.com
Ultrasonic Activated Peanut Shell PowderLangmuir298.36 tandfonline.com
Pseudo-First-Order and Pseudo-Second-Order Kinetics

To investigate the mechanism and rate of the adsorption of this compound, kinetic models such as the pseudo-first-order and pseudo-second-order models are widely applied to experimental data. These models help to elucidate whether the adsorption process is controlled by physical diffusion or chemical reaction.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of unoccupied sites. However, numerous studies have found that this model often provides a less accurate fit to the experimental data for this compound adsorption compared to the pseudo-second-order model jim.org.cnjim.org.cn.

The pseudo-second-order model is almost universally reported to better describe the kinetics of this compound adsorption across a wide range of adsorbents. This includes modified bentonites, activated carbons from various agro-wastes, paper mill sludge, and mesoporous carbons asianpubs.orgelsevierpure.comjim.org.cnjim.org.cnmdpi.com. The model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. The excellent agreement of this model with experimental data, often indicated by high correlation coefficients (R² values close to unity), suggests that chemical adsorption plays a crucial role in the uptake of this compound by these materials mdpi.comnih.gov. For example, kinetic studies on adsorbents like hydrophobic activated bentonite and coal tar pitch-based porous carbon explicitly showed that the process was well-described by the pseudo-second-order model mdpi.comnih.gov.

AdsorbentBest Fit Kinetic ModelKey FindingReference
Hydrophobic Activated BentonitePseudo-Second-OrderIndicates chemisorption is the rate-limiting step. mdpi.com
Agro-Waste Activated CarbonsPseudo-Second-OrderA good agreement was found with experimental data. asianpubs.org
Paper Mill SludgePseudo-Second-OrderThe system could be well described by this model. elsevierpure.com
Mesoporous Carbon (CMK-3)Pseudo-Second-OrderCorrelation coefficient was closer to unity (0.9999) than for the pseudo-first-order model. jim.org.cn
Amino Functionalized Graphene Oxide (AS-GO)Pseudo-Second-OrderPrecisely described the adsorption kinetics. mdpi.com

Adsorbent Material Development and Characterization for this compound

Modified Bentonite and Nanocomposites

Bentonite, a naturally abundant clay mineral, often requires modification to enhance its adsorption capacity for anionic dyes like this compound. Common modification techniques include acid activation and intercalation with cationic surfactants mdpi.comresearchgate.net. Acid activation with agents like sulfuric acid can significantly increase the specific surface area and porosity of bentonite mdpi.commdpi.com. For example, treating a natural bentonite with 1M sulfuric acid increased its surface area from 31.79 m²/g to 469.83 m²/g mdpi.comresearchgate.net. Another approach is modification with cationic surfactants such as cetyltrimethylammonium bromide (CTAB), which alters the surface from hydrophilic to hydrophobic and imparts a positive charge, thereby enhancing the affinity for anionic dye molecules mdpi.com. Combining acid activation with CTAB treatment has been shown to produce an effective adsorbent for this compound, with an adsorption capacity of 102.80 mg/g mdpi.com.

Nanocomposites incorporating bentonite have also been developed for the degradation and removal of this compound. Materials such as Cu-Ti-Oxide (Cu₃TiO₅) deposited on bentonite (montmorillonite) have shown exceptional efficacy. These nanocomposites combine the adsorptive properties of the clay with the photocatalytic activity of the nanoparticles mdpi.com. A Cu₃TiO₅/bentonite nanocomposite demonstrated the ability to completely degrade this compound within 120 minutes under optimized conditions (pH 3, 2 g/L catalyst concentration) mdpi.com. Similarly, GO/ZnO nanocomposites have been utilized as photocatalysts for the removal of this compound under solar irradiation aip.orgaip.org.

Agro-Waste Derived Activated Carbons

Agricultural waste represents a low-cost, renewable, and sustainable precursor for the production of activated carbon, a highly effective adsorbent. Various agro-wastes have been successfully converted into activated carbons for the removal of this compound. These include:

Peanut Shells: Activated carbon produced from peanut shells has been investigated as an adsorbent for this compound. Ultrasonic activation of peanut shell powder resulted in an adsorbent with a maximum adsorption capacity of 298.36 mg/g tandfonline.com.

Date Pits: Algerian date pits, activated using zinc chloride and carbon dioxide gasification, have been used to produce mesoporous activated carbon effective in this compound adsorption deswater.com.

Rice Husks: Rice husk ash (RHA), obtained through thermal modification, has been applied to adsorb this compound, showing an adsorption capacity of 23.05 mg/g at optimal conditions pjsir.org.

Leaves and Shells: Activated carbons prepared from kuppaimeni leaf, karuvelai leaf, and bottle gourd shell have also proven to be effective adsorbents for removing this compound from aqueous solutions asianpubs.org.

Orange Peels: Orange peels are another common agricultural waste used to create activated carbon. Magnetic activated carbon derived from orange peels has been used for the removal of similar acid dyes nih.govnih.gov.

The effectiveness of these materials is typically attributed to their high surface area, porous structure, and the presence of various functional groups on their surface mdpi.comresearchgate.net.

Metal-Carbon Nanofilaments

Research on the specific application of metal-carbon nanofilaments for the adsorption of this compound is not extensively documented in the reviewed literature. However, the broader category of carbon-based nanomaterials and metal-oxide composites has shown significant promise. For instance, nanocomposites like GO/CuO and GO/ZnO, which involve a metal oxide component on a carbon-based graphene oxide sheet, have been successfully used to remove this compound aip.orgaip.orgseejph.com. These materials leverage the high surface area of the carbon structure and the reactive or catalytic properties of the metallic components. The principles governing the high performance of these related materials—such as enhanced surface area and tailored surface chemistry—would theoretically apply to metal-carbon nanofilaments, suggesting they could be a promising area for future research in the remediation of this compound.

Influence of Environmental Parameters on Adsorption

The efficiency of this compound adsorption is highly dependent on various environmental parameters, primarily the pH of the solution, temperature, and the initial concentration of the dye.

pH: The solution pH is a critical factor influencing the adsorption of this compound, which is an anionic dye. Generally, the adsorption is significantly more favorable in acidic conditions seejph.comresearchgate.net. At low pH values, the surface of most adsorbents becomes protonated, acquiring a net positive charge. This creates a strong electrostatic attraction between the positively charged adsorbent surface and the anionic sulfonate groups of the this compound molecules mdpi.com. Studies have consistently reported maximum removal efficiency at acidic pH values, typically between 2 and 5 tandfonline.compjsir.orgseejph.com. For example, the adsorption capacity of amino-functionalized graphene oxide for this compound peaked at pH 3 mdpi.com. As the pH increases into the alkaline range, the adsorbent surface tends to become negatively charged, leading to electrostatic repulsion with the anionic dye molecules and a subsequent decrease in adsorption efficiency mdpi.comresearchgate.net.

Temperature: The effect of temperature on this compound adsorption determines whether the process is endothermic or exothermic. This varies depending on the specific adsorbent-adsorbate system. For instance, the adsorption of this compound onto amino-functionalized GO was found to be an endothermic process, with adsorption capacity increasing from 435.8 mg/g to 576.6 mg/g as the temperature rose from 283 K to 313 K mdpi.com. Conversely, studies on ultrasonic-activated peanut shell powder and rice husk ash indicated an exothermic process, where adsorption efficiency decreased as the temperature increased tandfonline.compjsir.orgnih.gov. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are calculated to formally characterize these properties mdpi.comtandfonline.com.

Initial Dye Concentration: The initial concentration of this compound provides the necessary driving force to overcome mass transfer resistance between the aqueous and solid phases. Typically, the absolute amount of dye adsorbed per unit mass of adsorbent (q_e) increases with the initial dye concentration, until the active sites on the adsorbent surface become saturated jim.org.cnresearchgate.net. However, the percentage of dye removal often decreases as the initial concentration increases, because the fixed number of available adsorption sites becomes saturated by the higher number of dye molecules.

pH Effects on Adsorption Capacity and Mechanism

The pH of an aqueous solution is a critical factor influencing the adsorption of this compound (OG) onto various materials, as it affects both the surface charge of the adsorbent and the ionization state of the dye molecule. Research indicates that the adsorption of OG, an anionic dye, is generally most effective in acidic conditions.

The maximum adsorption for OG is typically observed at a low pH, often around 3.0. researchgate.netmdpi.com For instance, the maximum adsorbed amount of this compound onto hematite was found to be 15.6 mg/g at a pH value of 3. researchgate.net Similarly, using 3-aminopropyltriethoxysilane modified graphene oxide (AS-GO), the adsorption capacity for OG increased in the pH range of 1-3, reaching a maximum of 418.4 mg/g at pH 3.0. mdpi.com As the pH increases beyond this optimal point, the adsorption capacity tends to decrease significantly. researchgate.netmdpi.com Another study using activated diatomite also found that a higher removal percentage of OG occurs in an acidic environment, with maximum efficiency at pH 2. rsc.org

The mechanism behind this pH dependency is primarily governed by electrostatic interactions. researchgate.netmdpi.com this compound is an anionic dye, meaning it carries a negative charge in solution. mdpi.com At low pH, the surface of many adsorbent materials becomes protonated, resulting in a net positive charge. mdpi.com This creates a strong electrostatic attraction between the positively charged adsorbent surface and the anionic OG molecules, leading to enhanced adsorption. As the pH increases, the adsorbent surface becomes progressively more negatively charged, leading to electrostatic repulsion with the anionic dye molecules and, consequently, a decrease in adsorption capacity. mdpi.com

Table 1: Effect of pH on this compound Adsorption Capacity for Various Adsorbents

AdsorbentOptimal pHMaximum Adsorption Capacity (mg/g)Reference
Hematite315.6 researchgate.net
Amino-functionalized Graphene Oxide (AS-GO)3576.6 mdpi.com
GP-DR@CTAB (Activated Diatomite)242.48 rsc.org
Paper Mill SludgeNot specified62.3 elsevierpure.com

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are highly effective methods for the degradation of recalcitrant organic pollutants like this compound. These processes rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds, leading to their mineralization into CO2, water, and inorganic anions. researchgate.netresearchgate.net

Photo-Fenton Oxidation Mechanism and By-product Identification

The photo-Fenton process is an AOP that utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) in the presence of UV light to generate hydroxyl radicals (•OH). mdpi.com This method has proven effective for the complete degradation and significant mineralization of this compound. researchgate.net The mechanism begins with the classic Fenton reaction, where Fe²⁺ reacts with H₂O₂ to produce •OH radicals. mdpi.com The presence of UV irradiation accelerates the process by photoreducing the resulting Fe³⁺ ions back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals. mdpi.com

Studies optimizing this process have found that an optimal molar ratio of H₂O₂ to Fe³⁺ is crucial for maximizing degradation efficiency and minimizing side reactions. researchgate.net For this compound, an optimal ratio of 13.8 was identified, which allowed for complete dye degradation in 4 minutes and 93.41% removal of total organic carbon (TOC) within 180 minutes. researchgate.net

The degradation pathway of this compound via the photo-Fenton process involves the initial attack of hydroxyl radicals, leading to the cleavage of the azo bond (–N=N–). This primary step breaks the chromophore, causing decolorization. This is followed by the subsequent oxidation of the resulting aromatic intermediates. Identified by-products from the photo-Fenton oxidation of this compound confirm this pathway and include various aromatic and short-chain organic compounds. researchgate.net

Table 2: Identified By-products from Photo-Fenton Oxidation of this compound

By-product NameChemical Formula
PhenolC₆H₅OH
BenzoquinoneC₆H₄O₂
AnilineC₆H₅NH₂
Various phenolic compounds-
Naphthalene type compounds with quinone groups-

Sonolytic Degradation and Product Analysis

Sonolytic degradation utilizes high-frequency ultrasound to induce the acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of water molecules and the formation of highly reactive hydroxyl radicals (•OH) and hydrogen radicals (H•). nih.govnih.gov These radicals are responsible for the degradation of organic pollutants like this compound. nih.gov

The degradation of this compound via sonolysis has been shown to follow first-order-like kinetics. nih.gov The efficiency of the process is pH-dependent, with studies showing that sonolytic degradation is relatively higher at a pH of 5.8 compared to a more alkaline pH of 12. nih.gov

Analysis of the degradation products provides insight into the reaction mechanism. Using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), several sonolytic degradation products of this compound have been identified. nih.gov The identification of these by-products suggests a multi-step degradation scheme that proceeds via the reductive cleavage of the azo linkage, as well as intermolecular dehydration and desulfonation, driven by the powerful oxidizing radicals. nih.gov

Table 3: Identified Products from Sonolytic Degradation of this compound

Product TypeDescriptionReference
Azo linkage cleavage productsCompounds resulting from the breaking of the –N=N– bond. nih.gov
Dehydration productsMolecules formed through the loss of a water molecule. nih.gov
Desulfonation productsIntermediates formed by the removal of sulfonate groups (–SO₃H). nih.gov
Seven new degradation productsIdentified via LC-ESI-MS, MS/MS, and LC-DAD techniques. nih.gov

Persulfate Oxidation with Ferrous Ion

The activation of persulfate (S₂O₈²⁻) by ferrous ion (Fe²⁺) is another potent AOP for treating wastewater containing this compound. This process generates the sulfate (B86663) radical (SO₄⁻•), a powerful oxidant with a high redox potential capable of degrading a wide variety of organic compounds. nih.govresearchgate.net The degradation of this compound by the persulfate/Fe²⁺ system follows first-order kinetics. researchgate.net

The reaction is highly efficient under optimal conditions. For an initial this compound concentration of 0.1 mM, 99% degradation was achieved within 30 minutes at a pH of 3.5 with persulfate and Fe²⁺ concentrations of 4 mM each. researchgate.net The degradation rate increases with higher dosages of both persulfate and Fe²⁺. researchgate.net The process is most effective in an acidic pH range of 2.0 to 4.0, which is a characteristic shared with the Fenton reagent. core.ac.uk

The oxidation pathway involves the attack of sulfate radicals on the this compound molecule. Intermediates identified through GC/MS and HPLC analysis include phenol, benzoquinone, aniline, and various phenolic and naphthalene-type compounds. nih.gov This indicates that, similar to other AOPs, the degradation proceeds through the cleavage of the azo bond followed by the oxidation of the resulting aromatic fragments. nih.gov An increase in the oxidant dosage can lead to complete removal of the pollutant and its ecotoxicity, achieving mineralization close to 75%. nih.gov

Table 4: Persulfate Oxidation of this compound - Key Findings

ParameterFindingReference
Optimal pH3.5 researchgate.net
Degradation Efficiency99% within 30 minutes ([OG]=0.1 mM, [persulfate]=4 mM, [Fe²⁺]=4 mM) researchgate.net
KineticsFollows first-order kinetic model researchgate.net
Identified IntermediatesPhenol, Benzoquinone, Aniline, Phenolic compounds nih.gov
Apparent Activation Energy92.2 kJ mol⁻¹ researchgate.net

Toxicological and Environmental Fate of this compound and its Metabolites

This compound's production and use in various industries may lead to its release into the environment through different waste streams. nih.gov Due to their high stability against light, temperature, and microbial attack, many dyes like this compound can persist in the environment. icontrolpollution.com The discharge of dye-containing effluents is undesirable not only because of their color, which reduces light penetration in water bodies, but also because many dyes and their breakdown products can be toxic, carcinogenic, or mutagenic. icontrolpollution.comwiserpub.com

In soil, this compound is expected to have very high mobility; however, as an ionic compound, it may engage in ion-exchange processes with clay, which would slow down leaching. nih.gov It is generally resistant to aerobic biodegradation, but it can be biodegraded under anaerobic conditions. nih.gov A wide variety of anaerobic bacteria can cleave the azo linkage, which is the primary step in its biological degradation, to produce aromatic amines. nih.govicontrolpollution.com

Metabolism and Biotransformation Pathways

The biotransformation of this compound, like many xenobiotics, involves metabolic pathways designed to make the compound more water-soluble to facilitate its excretion. nih.govwikipedia.org The primary and most significant biotransformation step for azo dyes like this compound is the reductive cleavage of the azo linkage. nih.gov This is a Phase I metabolic reaction that can be carried out by enzymes (azoreductases) present in intestinal bacteria and in the liver. nih.govicontrolpollution.com

This reductive cleavage breaks the dye molecule into smaller aromatic amines. nih.gov In the case of this compound, this process yields aniline and an aminonaphthol derivative. Subsequent reactions can further modify these metabolites. For example, studies on the degradation of this compound by Bacillus sp. identified phenyl hydrazine and aniline as metabolic products. icontrolpollution.com

In vivo studies have detailed the metabolic fate of this compound in different species:

Rats: After a single oral dose of 250 mg/kg, 61% of the dose appeared in the urine as para-aminophenol, and aniline was found in the feces. No unchanged dye was recovered. nih.gov

Rabbits: When fed 500 mg/kg, 40% was excreted in the urine as para-aminophenol, 3% as ortho-aminophenol, and 0.6% as free aniline. nih.gov

Humans: Following a 20 mg/kg dose, the urine contained 95% of the dose as para-aminophenol, 0.5% as aniline, and 1.3% as unchanged this compound. nih.gov

These findings show that the primary metabolic pathway involves azo reduction followed by subsequent modifications (like hydroxylation to form aminophenols), which are characteristic of Phase I biotransformation, and potential conjugation (Phase II) before excretion. nih.govpharmacy180.com

Table 5: Metabolites of this compound in Different Species

SpeciesMetaboliteExcretion DetailsReference
Ratspara-Aminophenol61% of dose in urine nih.gov
AnilineFound in feces nih.gov
Rabbitspara-Aminophenol40% of dose in urine nih.gov
ortho-Aminophenol3% of dose in urine nih.gov
Aniline0.6% of dose in urine nih.gov
Humanspara-Aminophenol95% of dose in urine nih.gov
Aniline0.5% of dose in urine nih.gov
Unchanged this compound1.3% of dose in urine nih.gov
Bacterial Degradation (Bacillus sp.)Phenyl hydrazine, AnilineIdentified in degraded samples icontrolpollution.com

Table of Compounds

Toxicity of Azo Dye Metabolites by Human Intestinal Microbiota

The human gastrointestinal tract is host to a complex and diverse community of microorganisms, collectively known as the intestinal microbiota. nih.govsemanticscholar.org This microbiota possesses significant metabolic capabilities, including the ability to break down complex molecules that enter the digestive system. Azo dyes, such as this compound, can be metabolized by these intestinal bacteria. nih.govokstate.edu The primary mechanism of this metabolism is the reductive cleavage of the azo bond (-N=N-) by bacterial enzymes called azoreductases. nih.govsemanticscholar.org

While the parent azo dye may not be classified as carcinogenic, the metabolites produced by the intestinal microbiota can be. nih.govresearchgate.net The reduction of the azo linkage in this compound can lead to the formation of potentially toxic aromatic amines. nih.gov Specifically, the metabolism of this compound has been shown to produce metabolites such as aniline and aminophenol isomers. nih.govnih.gov Aniline, in particular, is a compound of significant industrial and toxicological concern. nih.gov

Studies have demonstrated that both water-soluble and insoluble azo dyes are susceptible to reduction by intestinal bacteria. semanticscholar.org Research on the metabolism of this compound has identified specific breakdown products in the urine and feces of test subjects. In humans administered a 20 mg/kg body weight dose, the primary metabolite found in urine was para-aminophenol, with smaller amounts of aniline and unchanged this compound also detected. nih.gov Similarly, in rats given a 250 mg/kg body weight dose, para-aminophenol was the main urinary metabolite, and aniline was found in the feces. nih.gov This metabolic conversion underscores the critical role of gut microbiota in the toxicology of azo dyes, as they transform the parent compound into substances with different and potentially more hazardous profiles. okstate.eduresearchgate.net

Table 1: Metabolites of this compound Following Ingestion

Species Metabolite Excretion Route
Human para-Aminophenol Urine (95%)
Aniline Urine (0.5%)
Unchanged this compound Urine (1.3%)
Rat para-Aminophenol Urine (61%)
Aniline Feces
Rabbit para-Aminophenol Urine (40%)
ortho-Aminophenol Urine (3%)
Aniline Urine (0.6%)

Data sourced from PubChem. nih.gov

Genotoxicity and Carcinogenicity Concerns

The potential for genotoxicity and carcinogenicity associated with this compound is primarily linked to the aromatic amines produced during its metabolic breakdown rather than the parent dye itself. nih.govsemanticscholar.org Some industrial dyes and their breakdown products may possess toxic, mutagenic, and carcinogenic properties. wiserpub.comwiserpub.com The metabolites of this compound, such as aniline, are a source of these concerns. nih.gov

Despite the toxicity of its metabolites, toxicological assessments of the this compound compound have led to a more nuanced classification. According to safety data sheets compiled under Regulation (EC) No. 1272/2008, this compound is not classified as a germ cell mutagen or a carcinogen. carlroth.com This is corroborated by the International Agency for Research on Cancer (IARC), which has evaluated this compound and placed it in Group 3. nih.gov This classification signifies that the agent is "not classifiable as to its carcinogenicity to humans" due to a lack of data in humans and inadequate evidence of carcinogenicity in animal studies. nih.gov

Therefore, while there are valid concerns about the carcinogenic potential of the metabolites formed by gut bacteria, the existing evidence for the parent this compound compound is insufficient to classify it as a carcinogen. nih.gov The risk is associated with the metabolic conversion that occurs after ingestion. semanticscholar.orgresearchgate.net

Environmental Stability and Hazards of this compound

This compound's stability and persistence in the environment are significant factors in its profile as a pollutant. As an artificial organic dye, it is relatively resistant to degradation from sunlight and other environmental conditions. wiserpub.com The release of industrial effluents containing this compound into aquatic systems poses several hazards. wiserpub.com The dye's color reduces sunlight penetration into the water, which can inhibit photosynthesis and negatively impact the survival of aquatic life. wiserpub.comwiserpub.com this compound is known to be recalcitrant to oxidative degradation, allowing it to persist in aquatic environments. icontrolpollution.com

Chemically, the material is stable under normal ambient conditions. carlroth.com However, it can react violently with strong oxidizing agents. carlroth.comcdhfinechemical.com Under fire conditions, hazardous decomposition products can be formed, including carbon oxides, nitrogen oxides, sulfur oxides, and sodium oxides. cdhfinechemical.comwestliberty.edu While it is considered stable, its persistence is a key environmental concern. It is expected to be resistant to aerobic biodegradation, though it may be broken down under anaerobic conditions by bacteria capable of cleaving its azo linkage. nih.gov

Various advanced methods for the degradation of this compound have been investigated to remediate contaminated water. wiserpub.com Photocatalytic degradation using composite materials like TiO2-ZnO has shown effectiveness under different light sources. wiserpub.com Studies have also explored degradation through advanced oxidation processes involving ultrasound and enzymatic processes using laccase from the fungus Trametes versicolor. tandfonline.comnih.gov Another approach involves the use of bacteria, such as Bacillus sp., which can decolorize the dye effectively. icontrolpollution.com

Table 2: Photocatalytic Degradation of this compound with TiO2-ZnO Composite

Light Source Degradation Percentage (%)
Sunlight 79.60
UV Light 48.0
Visible Light 18.40

Data reflects degradation after 2 hours of irradiation and is sourced from a study on photo-degradation. wiserpub.com

Theoretical and Computational Studies of Orange G

Molecular Modeling and Simulation of Orange G Interactions

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo simulations, have been employed to investigate the interactions of this compound with various materials, particularly in the context of adsorption for wastewater treatment. These simulations provide atomic-level insights into the adsorption mechanisms and the factors influencing the efficiency of adsorbent materials.

Studies utilizing molecular dynamics simulations have explored the adsorption of this compound onto modified montmorillonite, an organoclay. These simulations helped to understand the orientation of this compound molecules on the adsorbent surface and provided atomic-level insights into the adsorptive characteristics. aphrc.orgx-mol.net The findings suggested that this compound dye could be adsorbed with a non-parallel orientation on the surface of the modified montmorillonite. aphrc.orgx-mol.net

Computational studies, including Density Functional Tight Binding (DFTB) and Monte Carlo simulations, have also been applied to investigate the removal of this compound by treated biomass. These methods indicated significant interactions between the dye and the adsorbent surface, suggesting a strong binding. nih.gov Molecular simulation in adsorption studies can uncover various aspects such as electrostatic interaction, binding energy, Gibbs free energy, adsorption energy, and loading value. mdpi.com The binding energy, for instance, affects the structural stability of the molecules involved, with a negative value indicating a stable structure. mdpi.com

Molecular modeling and simulation have also been used to study the binding mechanism of this compound to proteins, such as human serum albumin, providing insights into the molecular interactions involved in such complexes. researchgate.net This highlights the versatility of these computational techniques in exploring the interactions of this compound in biological systems as well.

Quantum Chemical Calculations for Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are valuable tools for studying the electronic structure and predicting the spectroscopic properties of molecules. While specific published studies focusing solely on the quantum chemical calculation of this compound's spectroscopic properties were not prominently found in the search results, these methods are routinely applied to characterize the electronic transitions and vibrational modes of similar azo dyes and organic molecules.

For instance, TD-DFT calculations have been successfully used to simulate experimental UV/visible, FT-IR, mass, and GC-mass spectral data for Direct Orange 26, another azo dye. nih.gov These calculations can provide insights into the electronic transitions responsible for UV-Vis absorption bands, analyze vibrational frequencies observed in IR and Raman spectroscopy, and help in the interpretation of mass fragmentation patterns. nih.gov The correlation between theoretical and experimental spectroscopic data is a common approach to validate computational models and gain a deeper understanding of molecular properties. nih.govacs.org

General quantum chemical studies on various compounds demonstrate the capability of DFT and TD-DFT to predict and interpret UV-Vis absorption spectra, analyze molecular orbitals (such as HOMO and LUMO) involved in electronic transitions, and calculate vibrational frequencies. acs.orgarxiv.orgmdpi.comacs.orgrsc.orgresearchgate.net These studies often involve optimizing the molecular geometry in the ground state and then calculating excitation energies and oscillator strengths to simulate UV-Vis spectra. acs.orgmdpi.com Although direct computational data for this compound's spectroscopic properties from quantum chemical calculations were not explicitly found, the established methodologies affirm the potential of these techniques to provide a detailed theoretical characterization of this compound's spectral behavior.

Computational Analysis of Degradation Pathways

Computational methods play a significant role in understanding the degradation mechanisms of this compound, particularly in advanced oxidation processes aimed at its removal from wastewater. These studies often involve identifying potential degradation products and analyzing the energetics and pathways of chemical reactions.

DFT calculations have been utilized to study the degradation of azo dyes, including Orange II (a structurally similar dye to this compound), by identifying the most reactive sites for attack by reactive species like hydroxyl radicals. acs.orgnih.gov Natural population analysis and Fukui indices derived from DFT calculations can reveal these reactive sites, often pinpointing the azo group as a primary target for degradation. acs.orgnih.gov

Computational analysis can also support the proposal of degradation pathways by examining the stability of possible intermediates and products. nahrainuniv.edu.iq By correlating theoretical predictions with experimental observations, such as the disappearance of characteristic spectroscopic peaks (e.g., the azo group absorption in UV-Vis spectra), computational studies help elucidate the step-by-step breakdown of the this compound molecule under various degradation conditions. researchgate.netacs.org The use of computational methods complements experimental studies by providing mechanistic details and validating proposed degradation routes.

Historical Development and Evolution of Orange G Research Applications

Early Applications in Microscopy and Histology

Orange G found early application in microscopy and histology as a valuable acidic dye researchgate.netnih.govbiocompare.combmrat.org. Its ability to attach to basic proteins made it suitable for staining in biological laboratories and for protein visualization research dawnscientific.com. It was incorporated into various staining formulations to provide contrast and enhance the visibility of tissue components nih.govwikipedia.orgdawnscientific.combiognost.com. A notable early application was its inclusion as a key component in Mallory's connective tissue stain dawnscientific.combiognost.com. This compound was also utilized to specifically stain the granules of acidophilic cells within the adenohypophysis (anterior pituitary), often in combination with stains like Hematoxylin (B73222) or Periodic acid-Schiff taylorandfrancis.comunsw.edu.aucolumbia.edu. Its role as a cytoplasmic counterstain, similar in action to eosin, staining cytoplasm yellow or orange, was recognized early on unsw.edu.aucolumbia.edu. A pivotal development in its historical application was its integration into the Papanicolaou stain, a multichromatic cytological staining technique developed by George Papanicolaou starting in 1942 researchgate.netnih.govbmrat.orgbiognost.comnih.govwikipedia.org.

Evolution of Staining Protocols and Techniques

The incorporation of this compound into complex staining protocols marked a significant evolution in histological and cytological techniques. The Papanicolaou stain, in which this compound is a component, evolved through distinct phases, with the refinement of alcoholic cytoplasmic counterstaining schemes that included this compound and other dyes researchgate.netnih.gov. This evolution aimed to improve cellular transparency and enhance cellular visualization, thereby facilitating the distinction of different cell types and improving diagnostic accuracy researchgate.netnih.gov.

In the Papanicolaou stain, this compound is typically present in an alcoholic solution, often with the addition of phosphotungstic acid researchgate.netnih.govbmrat.orgwikipedia.org. Phosphotungstic acid serves to maintain the pH of the solution and intensify the staining effect researchgate.net. Different formulations of the this compound solution exist, such as OG-6, OG-5, and OG-8, where the numerical suffix indicates the concentration of phosphotungstic acid nih.govbmrat.orgwikipedia.org. Over time, various modifications to the original Papanicolaou staining technique have been published, leading to variations in staining procedures across different laboratories nih.gov. Gill's modified OG-6 is an example of such an evolution, designed to minimize precipitation and reduce the time required for filtering and staining nih.gov.

Beyond the Papanicolaou stain, this compound is also a key dye in various trichrome staining techniques wikipedia.orgbiocompare.comstainsfile.com. In these methods, it is frequently combined with other yellow dyes and is used to stain erythrocytes wikipedia.orgbiocompare.comstainsfile.com. It is a component of Mallory's connective tissue stain dawnscientific.combiognost.com and is used in Kornhauser's quadruple stain for visualizing elementary tissue structures sigmaaldrich.com. In trichrome staining, this compound effectively stains cytoplasm and keratin (B1170402) with a bright orange hue biocompare.combmrat.org. Its relatively small molecular size contributes to its ability to penetrate tissues effectively, resulting in clear and detailed staining biocompare.com. Specific protocols, such as Pearse's PAS this compound method, have been developed to utilize this compound for differentially staining particular cell types, like the alpha and beta cells of the pituitary gland stainsfile.com.

Emergence of New Research Areas involving this compound

While historically rooted in histology and cytology, this compound has found application in other research domains. One such area is its use as a color marker in electrophoresis wikipedia.orgbiocompare.comcarlroth.com. This compound can be employed to monitor the progress of both agarose (B213101) gel electrophoresis and polyacrylamide gel electrophoresis wikipedia.orgbiocompare.comcarlroth.com. In agarose gel electrophoresis, it typically migrates at a rate approximately equivalent to that of a 50 base pair DNA molecule wikipedia.org. This application leverages the dye's charge and visibility to track the movement of samples through the gel matrix during separation processes.

Q & A

Q. What are the critical chemical properties of Orange G that influence its interaction with biological macromolecules in experimental settings?

Methodological Answer: To analyze this compound’s interactions, researchers should first characterize its solubility, pH stability, and spectral properties (e.g., UV-Vis absorption maxima). For example, conduct UV-Vis spectroscopy at varying pH levels to determine optimal conditions for binding studies. Pair this with dynamic light scattering (DLS) to assess aggregation tendencies in aqueous solutions, which may confound experimental results .

Q. How can this compound be reliably quantified in heterogeneous biological samples?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) set to this compound’s absorbance peak (~475 nm). Validate the method via calibration curves in matrices like serum or tissue homogenates. Cross-validate with mass spectrometry (LC-MS) for confirmation, ensuring minimal interference from co-eluting compounds .

Q. What protocols ensure reproducible staining outcomes when using this compound in histochemical applications?

Methodological Answer: Standardize staining by controlling dye concentration (e.g., 0.1% w/v), incubation time (10–15 minutes), and post-stain washing steps (3x PBS rinses). Include positive controls (e.g., pre-stained collagen-rich tissues) and negative controls (dye-free buffer) to validate specificity. Document batch-to-batch variability in dye purity using FT-IR spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported binding affinities across different experimental models?

Methodological Answer: Discrepancies often arise from variations in buffer ionic strength, temperature, or competing ligands. Design a meta-analysis comparing binding assays (e.g., isothermal titration calorimetry vs. surface plasmon resonance) under standardized conditions. Use multivariate regression to isolate confounding variables, and validate findings with in silico molecular docking simulations .

Q. What experimental designs mitigate photobleaching artifacts in live-cell imaging studies using this compound?

Methodological Answer: Employ low-intensity illumination and antioxidants (e.g., 1 mM ascorbic acid) in imaging buffers to reduce photodegradation. Use a factorial design to test combinations of light exposure duration and dye concentration. Quantify bleaching rates via time-lapse microscopy and apply correction algorithms (e.g., histogram normalization) during post-processing .

Q. How can this compound’s cross-reactivity with non-target proteins be minimized in multiplex assays?

Methodological Answer: Optimize blocking agents (e.g., 5% BSA vs. casein) and introduce competitive inhibitors (e.g., 10 mM glycine) during incubation. Use a fractional factorial design to test blocking conditions, followed by Western blot validation with knockout cell lines to confirm specificity. Statistical tools like ANOVA can identify significant variables affecting cross-reactivity .

Q. What strategies enhance the reproducibility of this compound-based protocols in cross-disciplinary studies (e.g., material science vs. cell biology)?

Methodological Answer: Develop a standardized operating procedure (SOP) detailing dye preparation, storage conditions (-20°C in amber vials), and quality-control metrics (e.g., absorbance ratios A260/280). Collaborate with inter-laboratory validation studies using shared reference samples to assess protocol robustness. Publish raw datasets and analytical code openly to facilitate replication .

Methodological Notes

  • Data Validation : Always include triplicate technical replicates and biological triplicates to account for variability .
  • Statistical Tools : Use R or Python packages (e.g., scipy.stats, lmfit) for dose-response modeling and error propagation analysis .
  • Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal, particularly for this compound, which may require neutralization before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.